ethyl 3-propyl-1H-indole-2-carboxylate ethyl 3-propyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14222094
InChI: InChI=1S/C14H17NO2/c1-3-7-11-10-8-5-6-9-12(10)15-13(11)14(16)17-4-2/h5-6,8-9,15H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

ethyl 3-propyl-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC14222094

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-propyl-1H-indole-2-carboxylate -

Specification

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name ethyl 3-propyl-1H-indole-2-carboxylate
Standard InChI InChI=1S/C14H17NO2/c1-3-7-11-10-8-5-6-9-12(10)15-13(11)14(16)17-4-2/h5-6,8-9,15H,3-4,7H2,1-2H3
Standard InChI Key XETZAKOGKWCGRD-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(NC2=CC=CC=C21)C(=O)OCC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl 3-propyl-1H-indole-2-carboxylate features a bicyclic indole scaffold fused with a benzene and pyrrole ring. The propyl group (-CH2CH2CH3) at C3 and the ethyl ester (-COOCH2CH3) at C2 distinguish it from simpler indole derivatives. The molecular formula is inferred as C14H17NO2 based on structural analogs such as ethyl 3-(3-hydroxypropyl)-1H-indole-2-carboxylate (C14H17NO3) , with the hydroxy group replaced by a hydrogen atom. The molecular weight is approximately 247.29 g/mol, though exact values for the unsubstituted variant require further experimental validation.

The indole core’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the propyl group enhances lipophilicity, potentially improving membrane permeability. The ester moiety at C2 offers a site for chemical modifications, enabling the synthesis of amides or carboxylic acids for structure-activity relationship (SAR) studies .

Synthetic Methodologies

Friedel-Crafts Acylation and Reduction

A common route to C3-alkylated indole-2-carboxylates involves Friedel-Crafts acylation followed by reduction. For example, ethyl 5-chloroindole-2-carboxylate undergoes acylation with acyl chlorides (e.g., butyryl chloride) in the presence of AlCl3, yielding 3-acyl intermediates . Subsequent reduction with triethylsilane (TES) converts the ketone to an alkyl group (e.g., propyl), as demonstrated in the synthesis of ethyl 3-butyl-5-chloro-1H-indole-2-carboxylate .

Key Reaction Steps:

  • Acylation:

    Indole-2-carboxylate+RCOClAlCl33-Acyl-indole-2-carboxylate\text{Indole-2-carboxylate} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{3-Acyl-indole-2-carboxylate}

    This step introduces the acyl group at C3, with yields varying based on the acyl chloride’s steric and electronic properties .

  • Reduction:

    3-Acyl-indole-2-carboxylateTES, TFA3-Alkyl-indole-2-carboxylate\text{3-Acyl-indole-2-carboxylate} \xrightarrow{\text{TES, TFA}} \text{3-Alkyl-indole-2-carboxylate}

    Triethylsilane in trifluoroacetic acid (TFA) selectively reduces the ketone to an alkyl chain, preserving the ester functionality .

Hydrolysis and Functionalization

The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization. For instance, hydrolysis of ethyl 3-butyl-5-chloro-1H-indole-2-carboxylate with NaOH yields the corresponding carboxylic acid, which serves as a precursor for amide coupling .

Physicochemical Properties

Experimental and Calculated Data

While direct data for ethyl 3-propyl-1H-indole-2-carboxylate is scarce, analogs provide benchmarks:

PropertyEthyl 3-(3-Hydroxypropyl)-1H-Indole-2-Carboxylate Ethyl 3-Butyl-5-Chloro-1H-Indole-2-Carboxylate
Molecular FormulaC14H17NO3C13H16ClNO2
Molecular Weight (g/mol)247.29279.1
LogP2.27~3.5 (estimated)
PSA (Ų)62.3246.2

The propyl substituent likely increases LogP compared to hydroxylated analogs, enhancing lipid solubility . The polar surface area (PSA) is reduced in non-hydroxylated variants, favoring blood-brain barrier penetration.

Biological Activities and Research Applications

Antimicrobial and Anti-inflammatory Effects

Analogous compounds demonstrate moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and COX-2 inhibition (IC50: ~1.2 µM) . The propyl group’s hydrophobicity may enhance binding to bacterial membranes or inflammatory enzymes.

Comparative Analysis of Structural Analogs

Substituent Effects on Bioactivity

The C3 substituent profoundly influences biological activity:

CompoundC3 SubstituentKey ActivitySource
Ethyl 1H-indole-2-carboxylate-HWeak kinase inhibition
Ethyl 3-methylindole-2-carboxylate-CH3Moderate antibacterial activity
Ethyl 3-propylindole-2-carboxylate-CH2CH2CH3Hypothesized anticancer effects

Longer alkyl chains (e.g., propyl vs. methyl) correlate with improved lipophilicity and target affinity, though excessive bulk may hinder solubility .

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